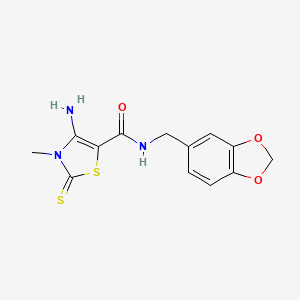![molecular formula C24H22N4O3S3 B12135756 3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12135756.png)
3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{(Z)-[3-(4-メトキシベンジル)-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン]メチル}-2-(チオモルホリン-4-イル)-4H-ピリド[1,2-a]ピリミジン-4-オンは、チアゾリジンオン環、ピリドピリミジノンコア、チオモルホリン部分を含む独特の構造を持つ複雑な有機化合物です。
準備方法
3-{(Z)-[3-(4-メトキシベンジル)-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン]メチル}-2-(チオモルホリン-4-イル)-4H-ピリド[1,2-a]ピリミジン-4-オンの合成は、通常、複数のステップを必要とします。一般的な合成経路には、次のステップが含まれます。
チアゾリジンオン環の形成: これは、4-メトキシベンジルアミンを、塩基性条件下で二硫化炭素とクロロ酢酸と反応させて、チアゾリジンオン中間体を形成することで達成できます。
ピリドピリミジノンコアの構築: これは、ピリジン誘導体などの適切な前駆体を、ホルムアミドまたは類似の試薬と環化することによって行われます。
中間体のカップリング: チアゾリジンオン中間体は、その後、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などの適切なカップリング試薬を使用して、穏やかな条件下でピリドピリミジノンコアとカップリングされます。
チオモルホリン部分の導入: このステップでは、カップリングされた中間体を適切な条件下でチオモルホリンと反応させて、最終生成物が得られます。
化学反応の分析
3-{(Z)-[3-(4-メトキシベンジル)-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン]メチル}-2-(チオモルホリン-4-イル)-4H-ピリド[1,2-a]ピリミジン-4-オンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過酸化水素または過マンガン酸カリウムなどの酸化剤を使用して酸化することができ、スルホキシドまたはスルホンを形成します。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用して行うことができ、カルボニル基をアルコールに還元します。
置換: この化合物は、求核置換反応を起こすことができ、アミンまたはチオールなどの求核剤が特定の官能基を置換します。
環化: 分子内環化反応は、特定の条件下で起こることができ、新しい環構造を形成します。
科学研究への応用
3-{(Z)-[3-(4-メトキシベンジル)-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン]メチル}-2-(チオモルホリン-4-イル)-4H-ピリド[1,2-a]ピリミジン-4-オンは、いくつかの科学研究の応用があります。
医薬品化学: この化合物は、その独特の構造と生物活性のために、治療剤としての可能性について研究されています。抗菌、抗癌、または抗炎症特性を示す可能性があります。
材料科学: この化合物のユニークな構造的特徴は、導電率や触媒活性などの特定の特性を持つ新規材料の開発のための候補としています。
生物学研究: この化合物は、酵素阻害や受容体結合など、さまざまな生物学的プロセスを研究するためのプローブとして使用できます。
産業用アプリケーション: この化合物は、新しい産業用化学品の開発や、より複雑な分子の合成の前駆体として、用途が見出される可能性があります。
科学的研究の応用
3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: The compound may find applications in the development of new industrial chemicals or as a precursor for the synthesis of more complex molecules.
作用機序
3-{(Z)-[3-(4-メトキシベンジル)-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン]メチル}-2-(チオモルホリン-4-イル)-4H-ピリド[1,2-a]ピリミジン-4-オンの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素または受容体に結合し、その活性を阻害し、さまざまな生物学的効果をもたらします。関与する正確な分子経路は、特定の用途と標的に依存します。
類似の化合物との比較
3-{(Z)-[3-(4-メトキシベンジル)-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン]メチル}-2-(チオモルホリン-4-イル)-4H-ピリド[1,2-a]ピリミジン-4-オンは、次のような類似の化合物と比較できます。
チアゾリジンオン: これらの化合物は、チアゾリジンオン環構造を共有し、同様の生物活性を持つ可能性があります。
ピリドピリミジノン: ピリドピリミジノンコアを持つ化合物は、同等の特性と用途を持つ可能性があります。
チオモルホリン誘導体: これらの化合物は、チオモルホリン部分を保持し、同様の化学反応性と生物学的効果を示す可能性があります。
3-{(Z)-[3-(4-メトキシベンジル)-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン]メチル}-2-(チオモルホリン-4-イル)-4H-ピリド[1,2-a]ピリミジン-4-オンの独自性は、これらの構造的特徴の組み合わせにあり、これにより、独自の特性と用途が得られる可能性があります。
類似化合物との比較
3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one can be compared with similar compounds, such as:
Thiazolidinones: These compounds share the thiazolidinone ring structure and may exhibit similar biological activities.
Pyridopyrimidinones: Compounds with a pyridopyrimidinone core may have comparable properties and applications.
Thiomorpholine derivatives: These compounds contain the thiomorpholine moiety and may show similar chemical reactivity and biological effects.
The uniqueness of this compound lies in its combination of these structural features, which may result in distinct properties and applications.
特性
分子式 |
C24H22N4O3S3 |
|---|---|
分子量 |
510.7 g/mol |
IUPAC名 |
(5Z)-3-[(4-methoxyphenyl)methyl]-5-[(4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H22N4O3S3/c1-31-17-7-5-16(6-8-17)15-28-23(30)19(34-24(28)32)14-18-21(26-10-12-33-13-11-26)25-20-4-2-3-9-27(20)22(18)29/h2-9,14H,10-13,15H2,1H3/b19-14- |
InChIキー |
JAKISPUCCWQAFM-RGEXLXHISA-N |
異性体SMILES |
COC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)N5CCSCC5)/SC2=S |
正規SMILES |
COC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)N5CCSCC5)SC2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N'-{4-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide](/img/structure/B12135677.png)


![5-[4-(Morpholine-4-sulfonyl)benzoyl]-2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene](/img/structure/B12135723.png)

![2-[(4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid](/img/structure/B12135730.png)
![2-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12135733.png)
![N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B12135738.png)
![2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B12135746.png)

![2-[4-(2-fluorophenyl)piperazin-1-yl]-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12135762.png)
![(5Z)-5-(2-chlorobenzylidene)-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12135767.png)
![(5Z)-5-[4-(hexyloxy)-3-methoxybenzylidene]-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12135771.png)
![N-[4-(benzyloxy)phenyl]-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135779.png)
